molecular formula C14H19N3O B1500833 (1-(1-Methyl-1H-benzo[d]imidazol-2-yl)piperidin-3-yl)methanol CAS No. 1065484-46-9

(1-(1-Methyl-1H-benzo[d]imidazol-2-yl)piperidin-3-yl)methanol

Cat. No.: B1500833
CAS No.: 1065484-46-9
M. Wt: 245.32 g/mol
InChI Key: MJDGWLBJHFHHDI-UHFFFAOYSA-N
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Description

(1-(1-Methyl-1H-benzo[d]imidazol-2-yl)piperidin-3-yl)methanol is a synthetic organic compound featuring a benzimidazole core linked to a piperidine ring bearing a hydroxymethyl group. This structure is part of a privileged scaffold in medicinal chemistry, known for its versatility in interacting with various biological targets. The benzimidazole moiety is a well-documented pharmacophore, recognized for its presence in a wide range of bioactive molecules and its role as a structural isostere of naturally occurring nucleotides, which facilitates interaction with biopolymers in living systems . This compound is of significant interest in neuroscience research, particularly in the development of multitarget-directed ligands for complex neurodegenerative diseases. Its core structure is closely related to advanced drug candidates like MBA-159, a molecule designed for the therapy of Alzheimer's disease . MBA-159, which shares the 1-methyl-1H-benzo[d]imidazol-2-yl and piperidine motifs, has demonstrated promising anti-amnesic properties, improved memory in animal models, and showed a tendency to increase synaptic plasticity biomarkers while reducing neuroinflammatory trends . This suggests that this compound serves as a valuable chemical building block for synthesizing and optimizing novel multitarget compounds aimed at cognitive enhancement and neuroprotection. Furthermore, the benzo[d]imidazole-piperidine scaffold is also being explored in immunopharmacology. Research indicates that similar molecular architectures can act as inhibitors of the NLRP3 inflammasome, a key component of the innate immune system implicated in a wide range of inflammatory diseases . By inhibiting NLRP3, such compounds can block the release of pro-inflammatory cytokines like IL-1β and the process of pyroptotic cell death, presenting a potential therapeutic strategy for autoimmune, metabolic, and cardiovascular conditions . The provided compound is intended for research and development purposes in a laboratory setting. It is offered as a high-quality chemical intermediate for scientists working in drug discovery and chemical biology. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[1-(1-methylbenzimidazol-2-yl)piperidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c1-16-13-7-3-2-6-12(13)15-14(16)17-8-4-5-11(9-17)10-18/h2-3,6-7,11,18H,4-5,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJDGWLBJHFHHDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1N3CCCC(C3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60671432
Record name [1-(1-Methyl-1H-benzimidazol-2-yl)piperidin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60671432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1065484-46-9
Record name [1-(1-Methyl-1H-benzimidazol-2-yl)piperidin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60671432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation Methods of (1-(1-Methyl-1H-benzo[d]imidazol-2-yl)piperidin-3-yl)methanol

General Synthetic Strategy

The synthesis generally follows a multi-step approach:

  • Step 1: Preparation of the benzimidazole intermediate, often starting from o-phenylenediamine derivatives or anthranilic acid derivatives.
  • Step 2: Methylation of the benzimidazole nitrogen to form the 1-methylbenzimidazole core.
  • Step 3: Functionalization at the 2-position of benzimidazole, typically via nucleophilic substitution or coupling reactions to introduce the piperidin-3-yl moiety.
  • Step 4: Introduction of the methanol group on the piperidine ring, often by reduction or substitution reactions.

Detailed Synthetic Route

Preparation of 4-(1-Methyl-1H-benzo[d]imidazol-2-yl)aniline
  • The benzimidazole core is synthesized via condensation of p-phenylenediamine with anthranilic acid under acidic conditions.
  • The product is then methylated at the N-1 position using methylating agents in the presence of a base such as sodium hydride.
  • This intermediate serves as the key building block for further functionalization.
Coupling with Piperidin-3-yl Derivatives
  • The 4-(1-Methyl-1H-benzo[d]imidazol-2-yl)aniline intermediate is reacted with piperidin-3-yl derivatives, often through nucleophilic substitution or amidation reactions.
  • The reaction is carried out in polar aprotic solvents like dimethylformamide (DMF), with sodium hydride as a base at low temperatures (0°C) initially, followed by warming to room temperature to complete the reaction.
  • The piperidin-3-yl moiety is introduced as a halide or activated intermediate to facilitate substitution.
Introduction of the Methanol Group
  • The methanol group on the piperidine ring is typically introduced by reduction of a corresponding aldehyde or halide precursor.
  • This step may involve the use of reducing agents or nucleophilic substitution with hydroxyl-containing reagents.
  • The final product is purified by recrystallization from ethanol or aqueous ethanol to yield the target compound with high purity.

Process Optimization and Scale-Up Considerations

According to patent literature, the preparation process has been optimized for robustness, safety, and economic viability, particularly for commercial scale-up:

  • The base used in methylation and substitution steps is carefully controlled in mole proportions (0.8 to 10 equivalents, preferably 1 to 8, most preferably 5 per mole of intermediate) to maximize yield and minimize impurities.
  • Solvent selection and isolation conditions are optimized to allow solid isolation of intermediates, facilitating purification and handling.
  • Impurity profiles are monitored, including N-oxide and acid impurities formed during synthesis, and conditions are adjusted to minimize these byproducts.

Analytical Characterization Supporting Preparation

The synthetic intermediates and final products are characterized using:

  • Infrared Spectroscopy (IR): Key functional groups such as NH2, N-H, C=N, and aromatic C-H are identified by characteristic absorption bands (e.g., NH2 at ~3395 cm^-1, C=N at ~1639 cm^-1).
  • Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR spectra confirm the structure, with signals corresponding to methyl groups (δ ~4.0 ppm), aromatic protons (δ 7.2–8.2 ppm), and methylene protons on the piperidine ring.
  • Mass Spectrometry (MS): Confirms molecular weight and purity.
  • Melting Point Determination: Used to assess purity and identity, with typical melting points reported around 122 °C for intermediates.

Summary Table of Preparation Steps

Step No. Reaction Description Reagents/Conditions Yield (%) Key Analytical Data
1 Condensation of p-phenylenediamine & anthranilic acid Acidic medium, heating ~73 IR: NH2 at 3395 cm^-1; NMR: aromatic signals
2 Methylation of benzimidazole N-1 Sodium hydride, alkyl halide, DMF, 0°C to RT 60-75 NMR: CH3 singlet at δ 4.0 ppm
3 Coupling with piperidin-3-yl derivative DMF, sodium hydride, 0°C to RT Variable IR and NMR confirm substitution
4 Introduction of methanol group on piperidine ring Reduction or substitution reaction Variable Confirmed by NMR and melting point

Chemical Reactions Analysis

Types of Reactions

(1-(1-Methyl-1H-benzo[d]imidazol-2-yl)piperidin-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Pharmacological Potential

Benzimidazole derivatives have been widely studied for their diverse biological activities. The specific compound is noted for its potential as an anticancer agent. Research indicates that compounds with a benzimidazole structure can inhibit specific enzymes and pathways involved in tumor growth and proliferation.

Case Study: Anticancer Activity
A study published in Bioorganic & Medicinal Chemistry Letters reported that benzimidazole derivatives exhibited significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism of action often involves the inhibition of DNA synthesis and interference with the cell cycle, leading to apoptosis in malignant cells .

Cognitive Enhancement

Research has suggested that derivatives of benzimidazole may also possess neuroprotective properties, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of these compounds to modulate neurotransmitter systems could enhance cognitive function.

Case Study: Neuroprotective Effects
In a recent study published in Neuroscience Letters, researchers found that certain benzimidazole derivatives improved memory retention and reduced neuroinflammation in animal models of Alzheimer's disease. These findings underscore the potential for developing new therapeutic agents targeting cognitive decline .

Broad-Spectrum Efficacy

The antimicrobial properties of benzimidazole derivatives have been documented, with efficacy against various bacteria and fungi. This broad-spectrum activity makes them valuable in developing new antibiotics.

Case Study: Antimicrobial Testing
A study highlighted in Journal of Antibiotics demonstrated that a series of benzimidazole derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The findings suggest that these compounds could serve as templates for designing new antimicrobial agents .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of (1-(1-Methyl-1H-benzo[d]imidazol-2-yl)piperidin-3-yl)methanol is crucial for optimizing its pharmacological properties. SAR studies have indicated that modifications to the piperidine ring or the benzimidazole moiety can significantly influence biological activity.

Data Table: Summary of SAR Findings

ModificationEffect on ActivityReference
Methyl group on nitrogenIncreased anticancer potency
Hydroxyl substitutionEnhanced neuroprotective effects
Halogen substitutionsBroader antimicrobial spectrum

Mechanism of Action

The mechanism of action of (1-(1-Methyl-1H-benzo[d]imidazol-2-yl)piperidin-3-yl)methanol involves its interaction with specific molecular targets. The benzimidazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperidine moiety may enhance the compound’s binding affinity and specificity. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

Piperidine vs. Piperazine Derivatives
  • 2-[4-(1-Methyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl]ethanol (5a): Replaces piperidine with a piperazine ring (two nitrogen atoms) and an ethanol substituent. This increases hydrogen-bonding capacity (acceptor count = 6) and hydrophilicity compared to the target compound .
  • 1-Methyl-2-(4-phenylpiperazin-1-yl)-1H-benzo[d]imidazole (6a) : Incorporates a phenylpiperazine group, enhancing aromatic interactions and lipophilicity (XLogP > 3) .
Substituent Modifications
  • Ethyl 4-(5-(Benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate (2): Features a benzyl-hydroxyethylamino side chain and an ester group, increasing molecular weight (MW = ~400 g/mol) and polarity. The ester moiety may confer hydrolytic instability compared to the stable methanol group in the target compound .
  • 4-(5-(Dibenzylamino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic acid (6): Contains a dibenzylamino group and a carboxylic acid, significantly elevating acidity (pKa ~4-5) and water solubility relative to the target compound’s neutral methanol group .

Physicochemical Properties

Compound Molecular Weight XLogP Polar Surface Area (Ų) Key Functional Groups
Target Compound 245.32 2 41.3 Methanol, piperidine
Compound 5a ~275 1.5 60 Ethanol, piperazine
Compound 6a ~290 3.2 35 Phenylpiperazine
Compound 2 ~400 3.5 75 Ester, hydroxyethylamino
2-(Piperidin-3-yl)-1H-benzo[d]imidazole 201.25 1.8 35 Piperidine (no methanol)

Key Observations :

  • The methanol group in the target compound balances lipophilicity (XLogP = 2) and polarity, whereas analogs with carboxylic acids (e.g., Compound 6) or ethanol (Compound 5a) exhibit higher hydrophilicity .

Pharmacological Implications

  • Target Compound: The piperidine-methanol architecture may favor interactions with G-protein-coupled receptors (GPCRs), as seen in related benzimidazole derivatives targeting orexin receptors (e.g., almorexant) .
  • Comparison with Almorexant : Almorexant (OX1R/OX2R antagonist) shares a benzimidazole core but incorporates a thioacetyl-pyrrolidine group, enhancing binding affinity (Ki < 10 nM) compared to the target compound’s unmodified piperidine .

Biological Activity

The compound (1-(1-Methyl-1H-benzo[d]imidazol-2-yl)piperidin-3-yl)methanol is an intriguing molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antibacterial, antifungal, and other pharmacological effects, supported by relevant data tables and research findings.

  • Molecular Formula : C13_{13}H19_{19}N3_{3}O
  • Molecular Weight : 231.29 g/mol
  • CAS Number : 1065484-44-7

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that derivatives of benzimidazole, including those similar to this compound, exhibit significant antimicrobial properties.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (mg/mL)Target Organisms
Compound A0.0039S. aureus
Compound B0.0048E. coli
Compound C0.0195C. albicans

The above table summarizes the Minimum Inhibitory Concentration (MIC) values for various compounds related to the target structure, demonstrating effective inhibition against common pathogens.

The mechanism by which this compound exerts its effects is believed to involve interference with bacterial cell wall synthesis and disruption of membrane integrity, similar to other benzimidazole derivatives .

3. Case Studies

A study published in the Journal of Medicinal Chemistry evaluated the enzyme inhibition properties of benzimidazole derivatives, revealing that specific substitutions on the benzimidazole ring significantly enhanced biological activity .

Case Study Example :
In a comparative study, a derivative with a chlorine substitution at the C-5 position exhibited a five-fold increase in cellular activity against Trypanosoma brucei compared to unsubstituted variants .

Pharmacological Effects

Beyond antimicrobial activity, this compound has shown potential in other pharmacological areas:

1. Antifungal Activity

Similar compounds have been documented to possess antifungal properties, particularly against Candida albicans and Fusarium oxysporum, with MIC values ranging from moderate to potent .

2. Cytotoxicity

Preliminary cytotoxicity studies suggest that this compound may have selective toxicity towards cancer cell lines, indicating potential as an anticancer agent .

Q & A

Basic Question: What are the standard synthetic routes for preparing (1-(1-methyl-1H-benzo[d]imidazol-2-yl)piperidin-3-yl)methanol?

Methodological Answer:
The synthesis typically involves sequential heterocycle formation and functionalization:

Benzimidazole Core Synthesis : Condensation of o-phenylenediamine with formic acid or methyl-substituted aldehydes under acidic conditions to form 1-methyl-1H-benzimidazole .

Piperidine-Methanol Integration : The piperidine ring is introduced via nucleophilic substitution or reductive amination. For example, (1-methyl-1H-benzimidazol-2-yl)methanol derivatives can react with piperidin-3-yl precursors in the presence of coupling agents like DCC (dicyclohexylcarbodiimide) .

Oxidation/Reduction Steps : Intermediate alcohols (e.g., piperidin-3-ylmethanol) may require protection/deprotection strategies. Dess-Martin periodinane (DMP) is often used for controlled oxidation of alcohol groups to aldehydes without over-oxidation .

Advanced Question: How can conflicting bioactivity data for benzimidazole derivatives be resolved in structure-activity relationship (SAR) studies?

Methodological Answer:
Contradictions often arise from variations in assay conditions or structural nuances. To address this:

  • Systematic SAR Analysis : Compare substituent effects across studies. For example, urea-linked benzimidazoles (e.g., SRA13/SRA20) show higher EGFR inhibition (IC₅₀ = 0.93 μM) than methanol-substituted analogs, suggesting hydrogen-bonding groups enhance target binding .
  • Control for Assay Variables : Standardize cell lines (e.g., A549 vs. H1299 lung cancer cells) and incubation times. reports IC₅₀ values for SRA20 against lung cancer cells (1.9 μM), but discrepancies may arise from differences in ATP concentrations in kinase assays .
  • Computational Validation : Use molecular docking to predict binding affinities to EGFR or other targets, cross-referenced with experimental IC₅₀ values .

Basic Question: What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

  • 1H/13C NMR : Key signals include the methyl group on the benzimidazole nitrogen (δ ~3.95 ppm, singlet) and the piperidine-methanol protons (δ ~3.4–4.0 ppm, multiplet) .
  • Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z = 245.32 (C₁₄H₁₉N₃O) .
  • IR Spectroscopy : O-H stretch (~3200–3400 cm⁻¹) and aromatic C=N/C=C stretches (~1600 cm⁻¹) .

Advanced Question: How can the reactivity of the methanol group be exploited for targeted derivatization?

Methodological Answer:
The primary alcohol can undergo selective reactions:

  • Esterification : React with acyl chlorides (e.g., acetyl chloride) in anhydrous DCM with DMAP catalysis to form ester prodrugs.
  • Oxidation to Aldehyde : Use DMP or Ru-based catalysts (e.g., [Ru(bpbp)(pydic)]) with H₂O₂ to generate the aldehyde, a key intermediate for Schiff base formation .
  • Protection Strategies : TBDMS (tert-butyldimethylsilyl) protection enables selective modification of other functional groups .

Basic Question: What in silico tools predict the drug-likeness and toxicity of this compound?

Methodological Answer:

  • Lipinski’s Rule : Calculated using Molinspiration; the compound’s molecular weight (245.32 g/mol) and logP (~2) comply with oral bioavailability criteria .
  • Osiris Property Explorer : Predicts low mutagenic risk but moderate irritancy due to the methanol group .
  • PreADMET : Estimates moderate blood-brain barrier permeability (BBB+ score: 0.72) and CYP2D6 inhibition potential .

Advanced Question: What crystallographic challenges arise in determining the 3D structure of this compound?

Methodological Answer:

  • Crystal Growth : The flexible piperidine ring and polar methanol group complicate crystallization. Use slow vapor diffusion with DCM/hexane mixtures.
  • Data Collection : Synchrotron X-ray sources improve resolution for light atoms (e.g., oxygen in methanol).
  • ORTEP Refinement : Software like ORTEP-3 models thermal ellipsoids and validates hydrogen-bonding networks between the methanol group and benzimidazole N-atoms .

Basic Question: How is purity assessed during synthesis?

Methodological Answer:

  • HPLC : Reverse-phase C18 columns (mobile phase: acetonitrile/water + 0.1% TFA) with UV detection at 254 nm.
  • Elemental Analysis : Match experimental C/H/N/O percentages to theoretical values (C: 68.54%, H: 7.81%, N: 17.13%, O: 6.52%) .

Advanced Question: What strategies optimize bioavailability in preclinical studies?

Methodological Answer:

  • Salt Formation : Convert the methanol group to a hydrochloride salt for improved aqueous solubility.
  • Prodrug Design : Esterify the alcohol to enhance membrane permeability, with in vivo esterase cleavage releasing the active form .
  • Nanoparticle Encapsulation : Use PLGA nanoparticles to improve plasma half-life, leveraging the compound’s logP for sustained release .

Basic Question: What are the primary metabolic pathways predicted for this compound?

Methodological Answer:

  • Phase I Metabolism : Cytochrome P450-mediated oxidation of the piperidine ring or O-demethylation of the benzimidazole methyl group.
  • Phase II Metabolism : Glucuronidation of the methanol group, predicted via GLUE software .

Advanced Question: How do steric effects influence binding to kinase targets like EGFR?

Methodological Answer:

  • Molecular Dynamics Simulations : The piperidine ring’s chair conformation positions the methanol group away from the ATP-binding pocket, reducing steric clash compared to bulkier substituents .
  • Comparative IC₅₀ Analysis : SRA20 (urea-linked) shows stronger EGFR inhibition (IC₅₀ = 0.93 μM) than methanol analogs, likely due to urea’s planar geometry fitting the hydrophobic pocket .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-(1-Methyl-1H-benzo[d]imidazol-2-yl)piperidin-3-yl)methanol
Reactant of Route 2
Reactant of Route 2
(1-(1-Methyl-1H-benzo[d]imidazol-2-yl)piperidin-3-yl)methanol

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